molecular formula C22H20ClN3 B5563937 8-[3-tert-butyl-5-(4-chlorophenyl)-1H-pyrazol-1-yl]quinoline

8-[3-tert-butyl-5-(4-chlorophenyl)-1H-pyrazol-1-yl]quinoline

Cat. No.: B5563937
M. Wt: 361.9 g/mol
InChI Key: KMDQKUDABRARQS-UHFFFAOYSA-N
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Description

8-[3-tert-butyl-5-(4-chlorophenyl)-1H-pyrazol-1-yl]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinoline core substituted with a pyrazole ring, which is further functionalized with tert-butyl and chlorophenyl groups. The unique structural features of this compound make it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 8-[3-tert-butyl-5-(4-chlorophenyl)-1H-pyrazol-1-yl]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 4-chlorophenylhydrazine with tert-butyl acetoacetate under acidic conditions to form the pyrazole intermediate.

    Coupling with quinoline: The pyrazole intermediate is then coupled with 8-bromoquinoline using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step requires the presence of a base such as potassium carbonate and a palladium catalyst like palladium(II) acetate.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, such as using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

8-[3-tert-butyl-5-(4-chlorophenyl)-1H-pyrazol-1-yl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide to replace specific substituents on the quinoline or pyrazole rings.

    Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the quinoline or pyrazole rings.

Scientific Research Applications

8-[3-tert-butyl-5-(4-chlorophenyl)-1H-pyrazol-1-yl]quinoline has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Biological Studies: Researchers investigate the compound’s interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic effects.

    Chemical Biology: The compound can be used as a probe to study biological processes and pathways, providing insights into cellular functions and disease mechanisms.

    Industrial Applications: The compound’s unique properties may be exploited in the development of new materials, such as polymers or coatings, with specific functionalities.

Mechanism of Action

The mechanism of action of 8-[3-tert-butyl-5-(4-chlorophenyl)-1H-pyrazol-1-yl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline and pyrazole rings can bind to active sites on these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

8-[3-tert-butyl-5-(4-chlorophenyl)-1H-pyrazol-1-yl]quinoline can be compared with other quinoline derivatives, such as:

    Chloroquine: A well-known antimalarial drug with a quinoline core. Unlike this compound, chloroquine lacks the pyrazole ring and tert-butyl group.

    Quinacrine: Another antimalarial drug with a similar quinoline core but different substituents. Quinacrine contains acridine and chlorine substituents instead of the pyrazole and tert-butyl groups.

    Pyrazoloquinolines: A class of compounds that share the pyrazole and quinoline rings but may have different substituents. These compounds can have varying biological activities and applications.

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct biological properties and potential therapeutic applications.

Properties

IUPAC Name

8-[3-tert-butyl-5-(4-chlorophenyl)pyrazol-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3/c1-22(2,3)20-14-19(15-9-11-17(23)12-10-15)26(25-20)18-8-4-6-16-7-5-13-24-21(16)18/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDQKUDABRARQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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